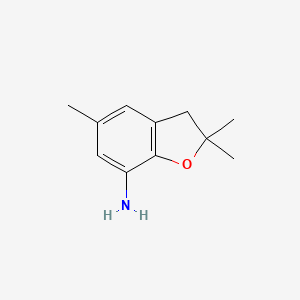

2,2,5-Trimethyl-2,3-dihydro-1-benzofuran-7-amine

Description

Properties

CAS No. |

95579-84-3 |

|---|---|

Molecular Formula |

C11H15NO |

Molecular Weight |

177.24 g/mol |

IUPAC Name |

2,2,5-trimethyl-3H-1-benzofuran-7-amine |

InChI |

InChI=1S/C11H15NO/c1-7-4-8-6-11(2,3)13-10(8)9(12)5-7/h4-5H,6,12H2,1-3H3 |

InChI Key |

UGYDCNMRMXVZLN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C(=C1)N)OC(C2)(C)C |

Origin of Product |

United States |

Preparation Methods

Cyclization of Suitable Precursors

The core benzofuran ring is typically formed by cyclization reactions of appropriately substituted phenolic or hydroxybenzene derivatives bearing allyl or other side chains. Controlled cyclization under acidic or catalytic conditions yields the dihydrobenzofuran scaffold with methyl groups introduced via alkylation or during ring closure.

Functional Group Transformations

Subsequent transformations include:

- Reduction of aldehyde or ester groups to hydroxyls.

- Chlorination or other halogenation to activate positions for substitution.

- Amination via nucleophilic substitution or coupling reactions to install the amine group.

Detailed Preparation Methods

Ruthenium-Catalyzed Oxidation and Cyclization (Patent CN102942542A)

A patented industrially viable method involves:

- Starting from a p-amino, m-allyl, o-hydroxybenzene derivative.

- Using a ruthenium trichloride/periodate catalytic system to oxidize and cyclize the precursor to form a 2,3-dihydrobenzofuran intermediate.

- Reduction of aldehyde groups to hydroxyls.

- Chlorination with reagents such as sulfuryl chloride or N-chlorosuccinimide to introduce leaving groups.

- Ring closure to form the benzofuran ring.

- Final hydrolysis to yield the target amine compound.

This method is noted for its simplicity, low cost, high transformation efficiency, and suitability for industrial scale-up.

| Step | Reagents/Catalysts | Conditions | Yield (%) |

|---|---|---|---|

| Oxidation & cyclization | RuCl3·xH2O, NaIO4, ethyl acetate/water | 20–30 °C, 1.5 h | Not specified |

| Chlorination | N-chlorosuccinimide, DMF | 70 °C, 3 h | 70 |

| Hydrolysis | NaOH aqueous solution | Reflux, overnight | Not specified |

Boronic Acid Intermediate Route (ACS Combinatorial Science, 2017)

This method focuses on the preparation of benzofuran derivatives via:

- Formation of 3-carboxylate benzofurans by reaction of substituted phenols with ethyl 2-diazoacetate under Lewis acid catalysis.

- Conversion to benzofuran-2-boronic acid derivatives using trimethyl borate and lithium diisopropylamide (LDA) at −78 °C.

- Suzuki coupling with aryl iodides to introduce aryl substituents.

- Reduction of 2-arylbenzofuran-3-carboxylates to trans-2,3-dihydrobenzofuran-3-carboxylates using magnesium in THF/MeOH.

- Hydrolysis of esters to carboxylic acids.

- Amide coupling with amines using TBTU/triethylamine to install the amine group.

This multi-step approach allows for structural diversity and precise functionalization.

Representative yields and conditions:

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Boronic acid formation | Trimethyl borate, LDA, −78 °C, 15 min | 88–98 |

| Suzuki coupling | PdCl2(dppf)·DCM, aryl iodides, rt | 50–70 |

| Reduction | Mg, THF/MeOH, −15 °C to rt, 90 min | Not specified |

| Hydrolysis | NaOH, THF/MeOH/H2O, 70 °C, overnight | Not specified |

| Amide coupling | TBTU, Et3N, rt | 41–88 |

Cyclization via Allyl-Substituted Hydroxybenzenes (General Literature)

- Starting from allyl-substituted hydroxybenzenes, cyclization is induced under acidic conditions or with catalysts to form the dihydrobenzofuran ring.

- Methyl groups are introduced either by using methyl-substituted precursors or by methylation reactions post-cyclization.

- Amination is achieved by nucleophilic substitution on activated intermediates or by reductive amination.

Comparative Summary Table of Preparation Methods

| Method | Key Steps | Catalysts/Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Ruthenium-catalyzed oxidation | Oxidation, chlorination, ring closure | RuCl3·xH2O, NaIO4, N-chlorosuccinimide | Industrial scalability, high efficiency | Requires heavy metal catalyst |

| Boronic acid intermediate | Boronic acid formation, Suzuki coupling, reduction, amide coupling | LDA, Pd catalyst, Mg, TBTU | Structural diversity, moderate to high yields | Multi-step, sensitive conditions |

| Acid-catalyzed cyclization | Cyclization of allyl-hydroxybenzenes, methylation, amination | Acid catalysts, methylating agents | Simplicity, direct ring formation | Less control over substitution |

Research Findings and Notes

- The ruthenium-catalyzed method is favored for industrial production due to its cost-effectiveness and straightforward workup.

- The boronic acid route allows for the generation of libraries of benzofuran derivatives, useful in medicinal chemistry for SAR studies.

- The amine group introduction is typically the final step to avoid side reactions and to ensure regioselectivity.

- Yields vary depending on the substituents and reaction conditions but generally range from moderate to high (40–98%).

- Purification is commonly achieved by crystallization or silica gel chromatography.

Chemical Reactions Analysis

Types of Reactions: 2,2,5-Trimethyl-2,3-dihydrobenzofuran-7-amine undergoes various chemical reactions, including:

Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can modify the compound’s functional groups, potentially altering its biological activity.

Substitution: Substitution reactions, especially electrophilic aromatic substitution, can introduce different substituents onto the benzofuran ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens and nitrating agents are used under controlled conditions to achieve specific substitutions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the benzofuran ring .

Scientific Research Applications

2,2,5-Trimethyl-2,3-dihydrobenzofuran-7-amine has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.

Industry: The compound’s unique properties make it useful in developing new materials and chemical products.

Mechanism of Action

The mechanism of action of 2,2,5-Trimethyl-2,3-dihydrobenzofuran-7-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

2.1. 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-amine (CAS 68298-46-4)

- Structural Differences : Lacks the 5-methyl group present in the target compound.

- Molecular Properties: Formula: C₁₀H₁₃NO; MW: 163.22 g/mol . SMILES: CC1(C)CC2=CC=CC(N)=C2O1 .

- Lower lipophilicity (logP ~1.8 estimated) due to fewer methyl groups, influencing solubility in polar solvents .

2.2. 2-Methyl-2,3-dihydrobenzofuran-5-amine (CAS 26210-77-5)

- Structural Differences : Contains a single methyl group at position 2 and an amine at position 5 instead of 6.

- Similarity score: 0.92 (structural overlap primarily in the dihydrobenzofuran core) .

2.3. 2,2,4-Trimethyl-2,3-dihydro-1-benzofuran-7-amine (CAS 756431-31-9)

- Structural Differences : Methyl groups at positions 2, 2, and 4 instead of 2, 2, and 4.

2.4. (S)-7-Fluoro-2,3-dihydrobenzofuran-3-amine Hydrochloride

- Structural Differences : Fluorine substituent at position 7 and an amine at position 3; hydrochloride salt form.

- Electronic Effects :

3.1. Molecular Weight and Lipophilicity

| Compound | Molecular Formula | MW (g/mol) | Estimated logP |

|---|---|---|---|

| 2,2,5-Trimethyl derivative | C₁₁H₁₅NO | 177.25 | ~2.5 |

| 2,2-Dimethyl derivative (CAS 68298-46-4) | C₁₀H₁₃NO | 163.22 | ~1.8 |

| 2,2,4-Trimethyl derivative (CAS 756431-31-9) | C₁₁H₁₅NO | 177.25 | ~2.5 |

The additional methyl group in the target compound increases lipophilicity, favoring membrane permeability but reducing aqueous solubility .

Biological Activity

2,2,5-Trimethyl-2,3-dihydro-1-benzofuran-7-amine is a chemical compound with significant potential in pharmacological research due to its unique structural features and biological activities. This compound contains a benzofuran core with three methyl groups and an amine functional group, contributing to its diverse chemical properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C12H17N with a molecular weight of 177.24 g/mol. The compound's structure is characterized by:

- Benzofuran Core : A fused benzene and furan ring.

- Methyl Groups : Three methyl substitutions that enhance its reactivity and solubility.

- Amine Group : Contributes to its biological activity by allowing interactions with various biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to disrupt bacterial cell membranes and inhibit essential enzymes critical for bacterial survival. The compound's mechanism of action likely involves binding to specific enzymes or receptors within microbial cells.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 μg/mL |

| Escherichia coli | 32 μg/mL |

| Candida albicans | 8 μg/mL |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Inhibition : The compound may inhibit key enzymes in microbial pathways.

- Membrane Disruption : It can potentially alter the integrity of microbial membranes, leading to cell death.

- Target Interaction : Binding to specific receptors or proteins that modulate cellular processes.

Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of various compounds, this compound demonstrated potent activity against a range of bacterial and fungal strains. The study utilized a broth microdilution method to determine MIC values and found that the compound was particularly effective against Gram-positive bacteria such as Staphylococcus aureus and various Candida species .

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis highlighted the importance of the methyl substitutions on the benzofuran ring in enhancing biological activity. Variants with fewer methyl groups showed reduced potency against microbial strains, indicating that these substitutions play a crucial role in the compound's effectiveness .

Comparative Analysis

To further understand the uniqueness of this compound compared to similar compounds, a comparative analysis was conducted:

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2,3-Dihydrobenzofuran derivative | Fewer methyl groups | Reduced solubility |

| 5-Hydroxybenzofuran | Hydroxyl groups on benzofuran ring | Antioxidant properties |

| Benzofuran derivative with halogen substitutions | Halogenated derivatives | Enhanced reactivity but lower antimicrobial activity |

This comparison illustrates how the specific configuration of this compound contributes to its distinct biological properties.

Q & A

Basic: What synthetic methodologies are most effective for preparing 2,2,5-Trimethyl-2,3-dihydro-1-benzofuran-7-amine?

Answer:

The synthesis typically involves multistep functionalization of the benzofuran core. A common approach includes:

- Nitration and Reduction: Starting with a nitro-substituted benzofuran precursor (e.g., 2-methyl-7-nitro-2,3-dihydro-1-benzofuran), followed by catalytic hydrogenation or chemical reduction to yield the amine .

- Substitution Reactions: Bromination at the 7-position using reagents like PBr₃, followed by nucleophilic substitution with ammonia or amine derivatives under controlled conditions .

- Purification: Column chromatography (e.g., ethyl acetate/hexane gradients) and recrystallization (e.g., benzene evaporation) are critical for isolating high-purity products .

Basic: What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm substituent positions and stereochemistry. For example, coupling constants in ¹H NMR distinguish between diastereomers in substituted benzofurans .

- X-ray Crystallography: SHELXL refinement (via the SHELX suite) resolves crystal packing and hydrogen-bonding networks. Planarity of the benzofuran ring and intermolecular interactions (e.g., O–H⋯O dimers) are key metrics .

- IR Spectroscopy: Identifies functional groups (e.g., NH₂ stretches at ~3300–3500 cm⁻¹) and confirms reaction completion .

Advanced: How can researchers address contradictions in spectroscopic data across studies?

Answer:

Contradictions often arise from solvent effects, crystallographic twinning, or impurities. Methodological solutions include:

- Solvent Standardization: Replicate experiments in deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) to assess solvent-induced shifts in NMR .

- High-Resolution Data: Use synchrotron X-ray sources to resolve twinning or disorder in crystal structures, ensuring accurate refinement via SHELXL .

- Cross-Validation: Compare NMR, IR, and mass spectrometry data with computational predictions (e.g., DFT calculations for expected chemical shifts) .

Advanced: What experimental design challenges arise in achieving regioselective substitution on the benzofuran core?

Answer:

Regioselectivity is influenced by steric and electronic factors:

- Steric Hindrance: Bulky substituents (e.g., 2,2-dimethyl groups) direct reactions to the less hindered 7-position. Use steric maps to predict reactive sites .

- Electronic Effects: Electron-withdrawing groups (e.g., NO₂) activate specific positions for substitution. Monitor reaction progress via TLC and adjust catalysts (e.g., Pd/C for hydrogenation) .

- Temperature Control: Low-temperature conditions (−20°C to 0°C) minimize side reactions during bromination or amination steps .

Advanced: How can computational methods enhance the interpretation of structural and reactivity data?

Answer:

- Molecular Modeling: Software like Gaussian or ORCA predicts optimized geometries and reaction pathways. Compare computed NMR/IR spectra with experimental data to validate structures .

- Hydrogen-Bond Analysis: Tools like Mercury (CCDC) visualize intermolecular interactions in crystallographic data, explaining stability and packing motifs .

- Reactivity Predictions: DFT studies identify electrophilic/nucleophilic sites on the benzofuran scaffold, guiding synthetic strategies .

Basic: What purification strategies are optimal for isolating amine derivatives of benzofuran?

Answer:

- Chromatography: Use silica gel columns with ethyl acetate/hexane (3:7) for polar intermediates. Reverse-phase HPLC (C18 columns, acetonitrile/water) resolves closely related amine products .

- Acid-Base Extraction: For hydrochloride salts (e.g., (R)-6-methyl-2,3-dihydrobenzofuran-3-amine HCl), partition between aqueous HCl and organic solvents (e.g., dichloromethane) .

- Crystallization: Optimize solvent pairs (e.g., benzene/hexane) to obtain single crystals suitable for X-ray analysis .

Advanced: How do structural modifications (e.g., methyl or halogen substituents) impact biological activity?

Answer:

- Methyl Groups: Enhance lipophilicity and metabolic stability. For example, 2,2-dimethyl substitution reduces ring flexibility, potentially improving binding affinity in enzyme assays .

- Halogenation: Fluorine or chlorine at the 7-position increases electronegativity, altering hydrogen-bonding interactions in target proteins. Compare IC₅₀ values in structure-activity relationship (SAR) studies .

- Amino Group Positioning: Para-substituted amines (vs. meta) show higher α-adrenolytic activity in pharmacological models, as seen in related benzofuran derivatives .

Advanced: What strategies mitigate decomposition or oxidation during storage of amine derivatives?

Answer:

- Inert Atmosphere: Store under argon or nitrogen in amber vials to prevent oxidation of the NH₂ group .

- Lyophilization: Freeze-drying hydrochloride salts improves stability compared to freebase forms .

- Additives: Include antioxidants (e.g., BHT at 0.01% w/v) in solutions to inhibit radical-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.